

An In-depth Technical Guide to 4''-methyloxy-Genistin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4''-methyloxy-Genistin

Cat. No.: B10818132

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This technical guide provides a comprehensive overview of **4''-methyloxy-Genistin**, an isoflavone of interest to researchers, scientists, and drug development professionals. The document details its chemical identity, physicochemical properties, biological activities, and known mechanisms of action, with a focus on its potential therapeutic applications.

Chemical Identity and Synonyms

4''-methyloxy-Genistin is a methoxylated derivative of the isoflavone genistin. A clear identification of this compound is crucial for research and development purposes. The following table summarizes its various synonyms and chemical identifiers.

Identifier Type	Identifier	Cite
Common Name	4"-methyloxy-Genistin	[1][2][3]
Systematic Name	7-[[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy}-5-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one	[2]
Synonyms	Genistein 7-O-beta-D-glucoside-4"-O-methylate	[1]
4"-甲氧基染料木苷		
CAS Number	950910-16-4	[1][2][3]
Molecular Formula	C22H22O10	[1][2][3]
Molecular Weight	446.408 g/mol	[1][2]

Physicochemical Properties

Understanding the physicochemical properties of **4"-methyloxy-Genistin** is essential for its handling, formulation, and interpretation of biological data. The available data, including predicted and experimentally determined values, are presented below.

Property	Value	Remarks	Cite
Physical State	Solid	-	
Purity	95%~99%	As determined by HPLC-DAD or HPLC-ELSD	[1]
Solubility	Soluble in DMSO	-	
pKa (Predicted)	6.12 ± 0.20	This is a predicted value.	
Density (Predicted)	1.5±0.1 g/cm3	This is a predicted value.	[4]

Note: Experimental data on properties such as melting point and LogP for **4''-methyloxy-Genistin** are not readily available in the reviewed literature.

Biological Activity and Mechanism of Action

4''-methyloxy-Genistin, as a derivative of genistein, is expected to exhibit a range of biological activities. Upon ingestion, it is likely metabolized to its aglycone form, genistein, which is known to exert various effects.[3] The primary known activities include immunomodulatory and antiallergic effects.[5]

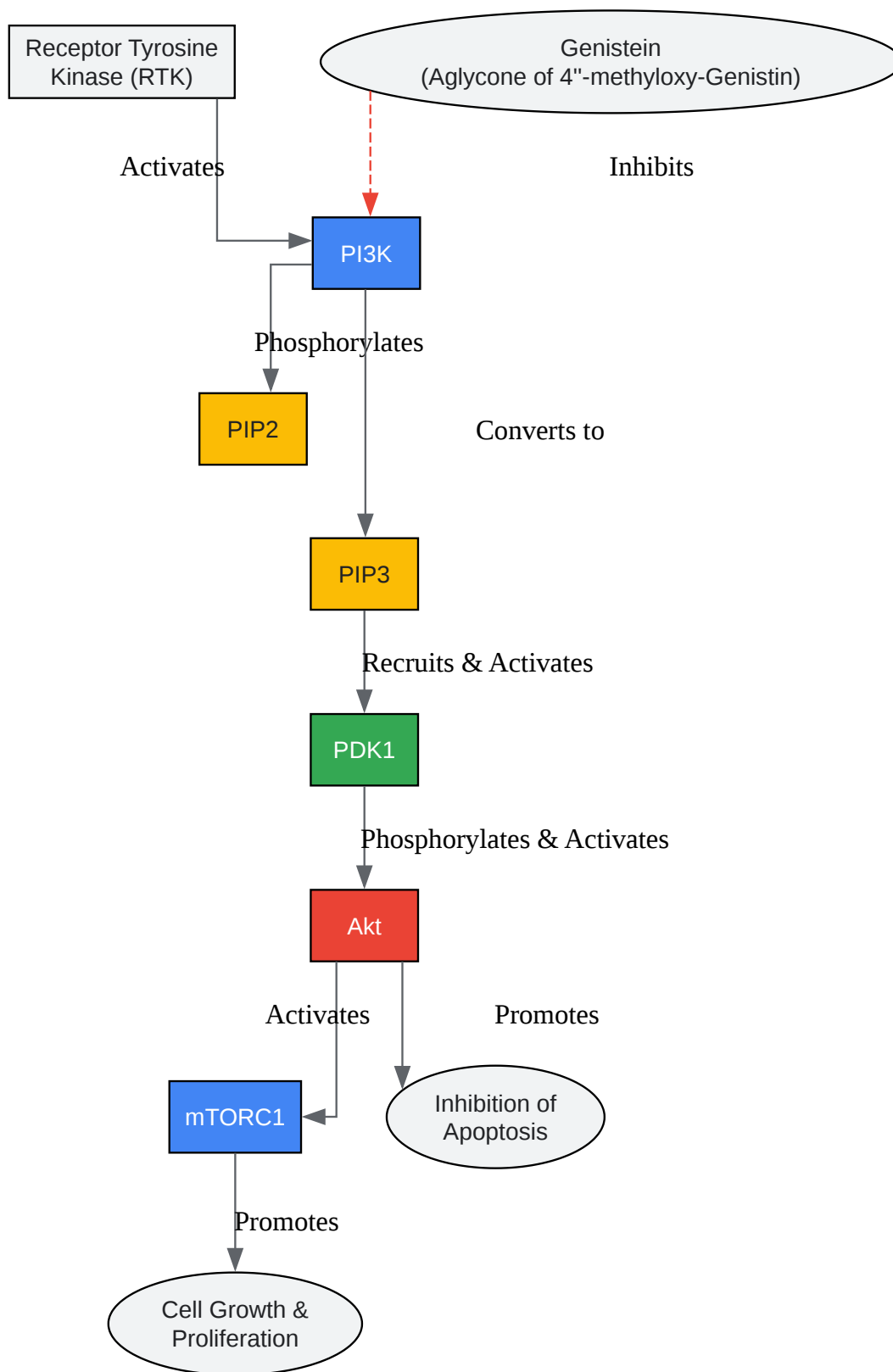
Estrogen Receptor Modulation

A significant aspect of the biological activity of genistein and its derivatives is the modulation of estrogen receptors (ERs).[3] These compounds can act as selective estrogen receptor modulators (SERMs), exhibiting agonist or antagonist effects in a tissue-dependent manner. This activity is central to their potential applications in hormone-dependent conditions.

Signaling Pathway Modulation

The biological effects of genistein and its derivatives are mediated through the modulation of various intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a key signaling cascade implicated in cell survival, proliferation, and metabolism that is known to be affected.[5]

The diagram below illustrates the general mechanism of the PI3K/Akt/mTOR pathway, which is a known target of isoflavones like genistein.



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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of genistein.

Pharmacokinetics

Detailed pharmacokinetic data for **4"-methyloxy-Genistin** is not currently available. However, the pharmacokinetics of its aglycone, genistein, have been studied. Genistein generally exhibits low oral bioavailability due to extensive metabolism.[6] Key pharmacokinetic parameters for genistein in mice are summarized below.

Parameter	Route	Dose (mg/kg)	Value	Cite
Tmax	i.v.	9-52	~78 min (secondary peak)	[7]
Half-life (initial)	i.v.	9-52	2.5 ± 0.4 min & 7.1 ± 1.1 min	[7]
Half-life (terminal)	i.v.	9-52	39.5 ± 16.8 min	[7]
Systemic Availability	p.o.	180	12%	[7]
Peak Plasma Conc.	p.o.	180	1.1 µg/mL	[7]

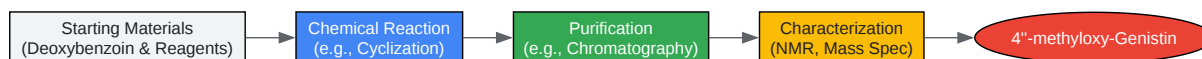
Note: The data presented is for genistein in mice and should be interpreted with caution when extrapolating to **4"-methyloxy-Genistin** or to other species.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and specific biological assays of **4"-methyloxy-Genistin** are not extensively published. However, general methods for the synthesis and analysis of isoflavones can be adapted.

General Synthesis of Isoflavone Derivatives

The synthesis of isoflavone derivatives often involves the reaction of a deoxybenzoin with a suitable reagent to form the chromone ring. A general workflow is outlined below.



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Caption: General workflow for the synthesis of isoflavone derivatives.

A potential synthetic route for genistein analogues involves the reaction of phloroglucinol with a substituted phenyl acetonitrile in the presence of a catalyst, followed by hydrolysis.[8]

Purification and Analysis

Purification of isoflavones is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) is a common method for both purification and quantitative analysis.[1] The identity and structure of the purified compound are then confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Conclusion

4''-methoxy-Genistin is an isoflavone with potential biological activities, likely acting through the modulation of estrogen receptors and key signaling pathways such as PI3K/Akt/mTOR. While specific data on its physicochemical properties, pharmacokinetics, and detailed experimental protocols are limited, the information available for its aglycone, genistein, provides a valuable framework for future research. Further investigation is warranted to fully elucidate the therapeutic potential of **4''-methoxy-Genistin** and to develop it as a potential agent for various health applications. This guide serves as a foundational resource for professionals in the field of drug discovery and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4"-methyloxy-Genistin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818132#synonyms-for-4-methyloxy-genistin]

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